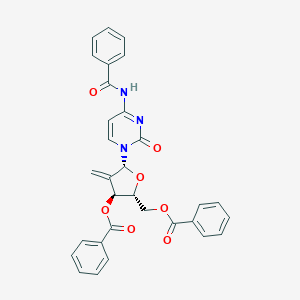

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, also known as this compound, is a useful research compound. Its molecular formula is C31H25N3O7 and its molecular weight is 551.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Sofosbuvir Impurity 4, also known as Cytidine, N-benzoyl-2-deoxy-2-methylene-,3,5-dibenzoate(9CI) or (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, primarily targets the Hepatitis C Virus (HCV) NS5B polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

As a prodrug nucleotide analog, Sofosbuvir Impurity 4 is metabolized into its active form, which acts as a defective substrate for NS5B . This interaction inhibits the NS5B RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV .

Biochemical Pathways

The compound affects the biochemical pathway of HCV replication. By inhibiting the NS5B polymerase, it disrupts the transcription of Hepatitis C viral RNA, which is essential for the virus’s high replicative rate and genetic diversity .

Pharmacokinetics

The pharmacokinetics of Sofosbuvir Impurity 4 involves its metabolism into an active form that inhibits the HCV NS5B polymerase . The compound exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is also noted that the compound is slightly soluble in water, freely soluble in dehydrated ethanol and acetone, soluble in 2-propanol, and insoluble in heptane .

Result of Action

The result of the compound’s action is the inhibition of HCV replication, which is achieved by disrupting the transcription of Hepatitis C viral RNA . This leads to a reduction in the virus’s replicative rate and genetic diversity, thereby helping to control the infection .

Action Environment

The action of Sofosbuvir Impurity 4 is influenced by various environmental factors. For instance, its solubility in different solvents can impact its bioavailability . Additionally, the compound should be stored at a temperature below 30 °C in a well-closed container . It’s also worth noting that Sofosbuvir Impurity 4 may exhibit polymorphism, which could potentially affect its pharmacological properties .

生化学分析

Biochemical Properties

It is known that Sofosbuvir and its related compounds interact with the HCV NS5B polymerase

Cellular Effects

It is known that Sofosbuvir and its related compounds have a significant impact on the replication of HCV, which suggests that Sofosbuvir Impurity 4 may also influence cell function .

Molecular Mechanism

It is known that Sofosbuvir and its related compounds act as potent inhibitors of the HCV NS5B polymerase . This suggests that Sofosbuvir Impurity 4 may also exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is known that Sofosbuvir and its related compounds have been successfully used in the treatment of HCV, suggesting that Sofosbuvir Impurity 4 may also have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that Sofosbuvir and its related compounds have been successfully used in the treatment of HCV, suggesting that Sofosbuvir Impurity 4 may also have dosage-dependent effects .

Metabolic Pathways

It is known that Sofosbuvir and its related compounds are metabolized to their corresponding 5′-triphosphate .

Transport and Distribution

It is known that Sofosbuvir and its related compounds are transported and distributed within cells and tissues .

Subcellular Localization

It is known that Sofosbuvir and its related compounds are localized within cells .

生物活性

The compound (2R,3S,5R)-5-(4-Benzamido-2-oxopyrimidin-1(2H)-yl)-2-((benzoyloxy)methyl)-4-methylenetetrahydrofuran-3-yl benzoate, also referred to as DMT-dC(bz) Phosphoramidite, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₆H₅₂N₅O₈P

- Molecular Weight : 844.83 g/mol

- CAS Number : 2483830-14-2

The structure features a tetrahydrofuran ring, a benzamido group, and a pyrimidinone moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzamido and pyrimidinone groups suggests potential inhibition of specific kinases or phosphatases, which play roles in cancer progression and other diseases.

Anticancer Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance:

- Study Findings : A study published in Journal of Medicinal Chemistry indicated that similar compounds showed selective cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Antiviral Activity

Research has also suggested that the compound may possess antiviral properties:

- Mechanism : The compound's ability to inhibit viral replication has been observed in vitro against certain strains of viruses, potentially through interference with viral RNA synthesis .

Case Studies

- In Vitro Studies : A series of in vitro assays were conducted to evaluate the efficacy of the compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 30 µM depending on the cell line .

- Animal Models : In vivo studies using mouse models have shown promising results where administration of the compound led to a significant reduction in tumor size compared to control groups .

Data Summary Table

特性

IUPAC Name |

[(2R,3S,5R)-5-(4-benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-methylideneoxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25N3O7/c1-20-26(41-30(37)23-15-9-4-10-16-23)24(19-39-29(36)22-13-7-3-8-14-22)40-28(20)34-18-17-25(33-31(34)38)32-27(35)21-11-5-2-6-12-21/h2-18,24,26,28H,1,19H2,(H,32,33,35,38)/t24-,26+,28-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBGOHQHURYWRS-MAARLIENSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25N3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。